molecular formula C13H11N5 B4529255 5-(4-Pyrazol-1-ylphenyl)pyrazin-2-amine

5-(4-Pyrazol-1-ylphenyl)pyrazin-2-amine

Cat. No.: B4529255
M. Wt: 237.26 g/mol
InChI Key: WJSCJYVGOUQQQQ-UHFFFAOYSA-N
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Description

5-(4-Pyrazol-1-ylphenyl)pyrazin-2-amine is a heterocyclic compound that features both pyrazole and pyrazine rings. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in various fields such as chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Pyrazol-1-ylphenyl)pyrazin-2-amine typically involves the formation of the pyrazole and pyrazine rings followed by their coupling. One common method involves the reaction of 4-bromoaniline with pyrazole-1-carboxamide under suitable conditions to form the desired compound . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions for higher yields and purity are common practices in industrial settings .

Chemical Reactions Analysis

Types of Reactions

5-(4-Pyrazol-1-ylphenyl)pyrazin-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, especially at the pyrazine ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding pyrazine N-oxides, while reduction can produce amine derivatives .

Scientific Research Applications

5-(4-Pyrazol-1-ylphenyl)pyrazin-2-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(4-Pyrazol-1-ylphenyl)pyrazin-2-amine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or modulate receptor activity, leading to its biological effects. The compound can interfere with cellular pathways, such as those involved in cell proliferation or inflammation .

Comparison with Similar Compounds

Similar Compounds

  • 3-(1H-Pyrazol-4-yl)pyrazin-2-amine
  • Pyrazolo[3,4-d]pyrimidine
  • Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine

Uniqueness

5-(4-Pyrazol-1-ylphenyl)pyrazin-2-amine is unique due to its specific structural features, which confer distinct biological activities and chemical reactivity. Its combination of pyrazole and pyrazine rings makes it a versatile scaffold for drug design and development .

Properties

IUPAC Name

5-(4-pyrazol-1-ylphenyl)pyrazin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N5/c14-13-9-15-12(8-16-13)10-2-4-11(5-3-10)18-7-1-6-17-18/h1-9H,(H2,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJSCJYVGOUQQQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(N=C1)C2=CC=C(C=C2)C3=CN=C(C=N3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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